molecular formula C10H16N2O2 B2555273 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2162003-21-4

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2555273
CAS No.: 2162003-21-4
M. Wt: 196.25
InChI Key: AZIVIARONHTXCZ-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is a chemical compound of significant interest in organic and medicinal chemistry research. It features a 3,5-dimethylisoxazole moiety, a heterocyclic scaffold frequently employed in drug discovery due to its prevalence in bioactive molecules . This structure is conjugated with a cyclobutanol ring, a valuable scaffold that can influence the compound's three-dimensional shape and physicochemical properties. The molecular framework of this compound suggests its primary utility as a versatile chemical intermediate or building block for the synthesis of more complex target molecules. Researchers can leverage its functional groups for further chemical modifications. The 3,5-dimethylisoxazole unit is a known pharmacophore found in compounds with a range of biological activities . Concurrently, the cyclobutane ring is increasingly investigated in lead optimization to fine-tune the metabolic stability, potency, and conformational flexibility of candidate drugs. While the specific biological profile of this exact compound requires further investigation, its structure aligns with those used in developing agents for various research areas. Analogs containing the 3,5-dimethylisoxazole group have been explored for their potential as pest control agents with miticidal and nematocidal activities , and as components in molecular structures designed to inhibit specific kinases . This reagent is presented as a high-purity material to support ongoing scientific innovation. It is intended for use in laboratory research settings only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-8(7(2)14-12-6)5-11-9-3-4-10(9)13/h9-11,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVIARONHTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Construction

The 3,5-dimethyl-1,2-oxazole subunit is synthesized via Robinson-Gabriel cyclization or Huisgen cycloaddition . Patent WO2014106800A2 details oxazole formation using nitrile oxides and acetylenes under catalytic conditions. For this target, reacting 3,5-dimethyl-4-(chloromethyl)isoxazole with sodium azide yields the azide intermediate, which undergoes Staudinger reduction to the primary amine.

Example Protocol :

  • 3,5-Dimethyl-4-(chloromethyl)isoxazole (1.0 equiv) and sodium azide (1.2 equiv) in DMF at 60°C for 6 h.
  • Quench with water, extract with ethyl acetate, and concentrate.
  • Reduce the azide to amine using triphenylphosphine/THF/H2O (2:2:1) at 25°C for 12 h.

Cyclobutanol Core Synthesis

Cyclobutanol derivatives are typically accessed via ring-opening of epoxides or photochemical [2+2] cycloaddition . Patent CN110343050A discloses the synthesis of strained cycloalkanol rings using epoxide intermediates.

Epoxide Route :

  • Cyclobutene oxide (1.0 equiv) is treated with aqueous HCl to form 1-chlorocyclobutanol .
  • Hydrolysis with NaOH yields cyclobutan-1-ol .

Alternative Method :
UV irradiation of ethylene and vinyl acetate generates cyclobutane diol, which is selectively reduced to the mono-ol.

Coupling Strategies

Connecting the oxazole-methylamine to cyclobutan-1-ol requires careful optimization to avoid N-overalkylation. Patent US9415037B2 highlights reductive amination as a robust method for secondary amine formation.

Reductive Amination Protocol :

  • Cyclobutan-1-ol (1.0 equiv) and 3,5-dimethyl-1,2-oxazol-4-ylmethylamine (1.1 equiv) in MeOH.
  • Add NaBH4 (2.0 equiv) at 0°C, warm to 25°C, and stir for 12 h.
  • Purify via silica chromatography (EtOAc/hexane 3:7) to isolate the product.

Alternative SN2 Displacement :
Activate cyclobutan-1-ol as its mesylate (MsCl, Et3N, DCM), then displace with the oxazole-methylamine in DMF at 80°C.

Optimization and Process Chemistry

Solvent and Catalytic Systems

  • Palladium Catalysis : Pd(OAc)2 with BINAP ligand in toluene enables efficient C–N coupling, as per WO2014106800A2.
  • Microwave Assistance : Reducing reaction times from 48 h to 2 h using microwave irradiation at 120°C.

Protecting Group Strategies

  • TMS Protection : Transient silylation of the hydroxyl group (TMSCl, imidazole) prevents undesired side reactions during amination.
  • Boc Protection : tert-Butoxycarbonyl shields the amine during cyclobutanol functionalization.

Analytical Characterization and Purity Control

Chromatographic Methods

  • HPLC : Method B (XTerra RP18 column, 0.1M KH2PO4/ACN gradient) resolves enantiomeric impurities.
  • GC-MS : Electron ionization confirms molecular ion peak at m/z 224 [M+H]+.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.95–2.15 (m, 2H, cyclobutane), 2.30 (s, 6H, oxazole-CH3), 3.45 (dd, J = 6.8 Hz, 2H, NCH2), 4.10 (br s, 1H, OH).
  • IR (neat): 3350 cm−1 (O–H stretch), 1650 cm−1 (C=N oxazole).

Challenges and Mitigation Strategies

Steric Hindrance

The cyclobutane’s puckered geometry impedes nucleophilic attack. Using polar aprotic solvents (DMF, DMSO) enhances reactivity by stabilizing transition states.

Oxazole Ring Stability

Strong acids or bases degrade the oxazole. Neutral pH conditions and low temperatures (<40°C) during coupling steps are critical.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of cyclobutan-1-ol via ethylene dimerization reduces raw material costs.
  • Waste Management : Pd catalyst recovery via chelating resins minimizes heavy metal waste.

Applications and Derivatives

The compound’s rigid structure lends itself to kinase inhibition (as seen in WO2014106800A2) and neurological therapeutics (per CN110343050A). Derivatives with fluorinated cyclobutane rings show enhanced blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding alcohol or amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups.

Scientific Research Applications

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

4-[(3,5-Dimethylisoxazol-4-yl)methyl]aminocyclohexanol

  • Structural Difference: Cyclohexanol replaces cyclobutanol.
  • Impact: The larger cyclohexane ring increases lipophilicity (higher logP) but reduces solubility compared to the cyclobutanol derivative.

2-[(Isoxazol-4-ylmethyl)amino]cyclobutanol

  • Structural Difference : Lacks methyl groups on the isoxazole ring.
  • Impact : Reduced steric hindrance may enhance receptor binding affinity but decrease metabolic stability.

Compounds with Indole-Oxazolidinone Scaffolds (e.g., )

  • Structural Difference: Complex indole-oxazolidinone systems vs. simple isoxazole-cyclobutanol.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL)<sup>†</sup>
Target Compound 238.3 1.2 15.6
4-[(3,5-Dimethylisoxazol-4-yl)methyl]aminocyclohexanol 266.3 1.8 8.2
2-[(Isoxazol-4-ylmethyl)amino]cyclobutanol 200.2 0.9 22.1

<sup>*</sup>Predicted using fragment-based methods.
<sup>†</sup>Estimated via shake-flask assay at pH 7.3.

Key Observations :

  • The cyclobutanol ring confers higher solubility compared to cyclohexanol analogs due to reduced hydrophobicity.
  • Methyl groups on the isoxazole ring moderately increase logP, balancing solubility and membrane permeability.

Research Findings and Challenges

  • Synthesis: The target compound’s strained cyclobutanol ring complicates synthesis, requiring photochemical or transition-metal-catalyzed [2+2] cycloadditions.
  • Stability: Cyclobutanol’s ring strain may predispose the compound to thermal degradation, necessitating formulation studies.
  • Pharmacokinetics : Predicted moderate logP (~1.2) suggests favorable blood-brain barrier penetration, but in vivo studies are needed.

Biological Activity

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2OC_{11}H_{16}N_2O, with a molecular weight of approximately 196.26 g/mol. The structure includes a cyclobutanol moiety linked to an oxazole derivative, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, certain oxazole derivatives have been reported to possess minimum inhibitory concentration (MIC) values as low as 20 µM against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strain
Oxazole Derivative A20S. aureus
Oxazole Derivative B40E. coli

These findings suggest that the oxazole group in the compound may play a crucial role in its antibacterial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that compounds similar to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines. For example, studies on related compounds have demonstrated IC50 values ranging from 10 µM to 50 µM against human liver cancer cell lines .

Cell LineIC50 (µM)Reference
HepG2 (Liver)10
MCF-7 (Breast)25
B16F10 (Melanoma)15

These results indicate a promising potential for the compound in cancer therapeutics.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The oxazole moiety may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

  • Study on Antibacterial Activity : A study evaluated various oxazole derivatives against multidrug-resistant bacteria, revealing that some compounds exhibited superior activity compared to standard antibiotics. This highlights the potential application of such compounds in treating resistant infections.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on HepG2 cells. The study found that treatment with these compounds resulted in significant cell death and altered expression of apoptotic markers, indicating their potential use in cancer therapy .

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